molecular formula C18H18N4O2S B2872430 1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide CAS No. 2097909-48-1

1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide

Cat. No. B2872430
CAS RN: 2097909-48-1
M. Wt: 354.43
InChI Key: ZCSGTIFYJYRNCY-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cancer Research: HPK1 Inhibition

This compound has been identified as a potential inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), which is involved in the regulation of immune responses and tumorigenesis . By inhibiting HPK1, the compound could be used to modulate immune responses against cancer cells, providing a new avenue for cancer therapy.

Organic Synthesis: Transition Metal-Free Alkylation

In organic chemistry, this compound can be utilized in the transition metal-free alkylation of (pyridin-2-yl)methyl alcohols with ketones. This process is significant for the synthesis of β-(pyridin-2-yl)-methyl ketones, which are valuable intermediates in pharmaceutical and agrochemical industries .

Electrocatalysis: Hydrogen Evolution Reaction

Metal complexes derived from related pyridinyl structures have been shown to act as electrocatalysts in the hydrogen evolution reaction (HER) from water . This is crucial for the development of clean energy technologies, where efficient and sustainable hydrogen production is a key objective.

Materials Science: Supramolecular Architecture

The related pyridinyl ligands have been used to synthesize metal complexes that form one-dimensional chains. These chains interact through hydrogen bonds and π–π stacking to create three-dimensional supramolecular architectures . Such structures are of interest in materials science for creating novel materials with specific properties.

Environmental Science: Water Oxidation Catalysis

Similar pyridinyl-based compounds have been employed as catalysts for water oxidation, an essential reaction for solar-to-chemical energy conversion . The ability to efficiently catalyze this reaction is vital for the advancement of sustainable energy systems.

Energy Storage: Disulfide Bond Formation

In the context of energy storage, compounds with pyridinyl groups have facilitated the metal-free oxidation of thiols to disulfides in aqueous media . Disulfides are important in the development of battery technologies and energy storage systems due to their redox properties.

properties

IUPAC Name

1-(3-methylphenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-14-3-2-4-15(11-14)13-25(23,24)22-12-17-18(21-10-9-20-17)16-5-7-19-8-6-16/h2-11,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSGTIFYJYRNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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